molecular formula C19H16ClN3O B12536422 Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-12-7

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B12536422
CAS No.: 821784-12-7
M. Wt: 337.8 g/mol
InChI Key: PUTKFYUFTBSDJG-UHFFFAOYSA-N
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Description

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a pyridine ring, which is further substituted with a 4-chlorophenylmethylamino group. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- typically involves the condensation of 3-amino-5-(4-chlorobenzyl)pyridine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the synthesis by providing active sites for the reaction and enabling the reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of vascular endothelial growth factor receptor 1 (VEGFR1), which plays a crucial role in angiogenesis and tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(Pyrimidin-2-yl)alkyl/arylamide derivatives

Uniqueness

Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenylmethylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

821784-12-7

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-[5-[(4-chlorophenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H16ClN3O/c20-17-6-4-13(5-7-17)10-23-18-9-16(11-22-12-18)14-2-1-3-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24)

InChI Key

PUTKFYUFTBSDJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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